Cas no 923826-02-2 (5-(4-tert-butylphenyl)methyl-1,3-thiazol-2-amine)

5-(4-tert-butylphenyl)methyl-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Thiazolamine, 5-[[4-(1,1-dimethylethyl)phenyl]methyl]-
- 5-(4-(Tert-butyl)benzyl)thiazol-2-amine
- 5-(4-tert-butylphenyl)methyl-1,3-thiazol-2-amine
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- MDL: MFCD08444881
- Inchi: 1S/C14H18N2S/c1-14(2,3)11-6-4-10(5-7-11)8-12-9-16-13(15)17-12/h4-7,9H,8H2,1-3H3,(H2,15,16)
- InChI Key: GJGFVOIMMCLNED-UHFFFAOYSA-N
- SMILES: S1C(CC2=CC=C(C(C)(C)C)C=C2)=CN=C1N
5-(4-tert-butylphenyl)methyl-1,3-thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1137618-1g |
5-[(4-tert-Butylphenyl)methyl]-1,3-thiazol-2-amine |
923826-02-2 | 95% | 1g |
$384.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355353-100mg |
5-(4-(Tert-butyl)benzyl)thiazol-2-amine |
923826-02-2 | 95% | 100mg |
¥13824.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355353-500mg |
5-(4-(Tert-butyl)benzyl)thiazol-2-amine |
923826-02-2 | 95% | 500mg |
¥16351.00 | 2024-04-25 | |
Enamine | EN300-86765-0.25g |
5-[(4-tert-butylphenyl)methyl]-1,3-thiazol-2-amine |
923826-02-2 | 0.25g |
$513.0 | 2023-09-02 | ||
Enamine | EN300-86765-10.0g |
5-[(4-tert-butylphenyl)methyl]-1,3-thiazol-2-amine |
923826-02-2 | 10.0g |
$3130.0 | 2023-02-11 | ||
Enamine | EN300-86765-5.0g |
5-[(4-tert-butylphenyl)methyl]-1,3-thiazol-2-amine |
923826-02-2 | 5.0g |
$2110.0 | 2023-02-11 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01092863-1g |
5-[(4-tert-Butylphenyl)methyl]-1,3-thiazol-2-amine |
923826-02-2 | 95% | 1g |
¥2639.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01092863-5g |
5-[(4-tert-Butylphenyl)methyl]-1,3-thiazol-2-amine |
923826-02-2 | 95% | 5g |
¥7644.0 | 2024-04-17 | |
Ambeed | A1137618-5g |
5-[(4-tert-Butylphenyl)methyl]-1,3-thiazol-2-amine |
923826-02-2 | 95% | 5g |
$1114.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1355353-2.5g |
5-(4-(Tert-butyl)benzyl)thiazol-2-amine |
923826-02-2 | 95% | 2.5g |
¥38556.00 | 2024-04-25 |
5-(4-tert-butylphenyl)methyl-1,3-thiazol-2-amine Related Literature
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
Additional information on 5-(4-tert-butylphenyl)methyl-1,3-thiazol-2-amine
Introduction to 5-(4-tert-butylphenyl)methyl-1,3-thiazol-2-amine (CAS No. 923826-02-2)
5-(4-tert-butylphenyl)methyl-1,3-thiazol-2-amine, also known by its CAS number 923826-02-2, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazoles, which are heterocyclic compounds characterized by a five-membered ring containing one sulfur and one nitrogen atom. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
The structure of 5-(4-tert-butylphenyl)methyl-1,3-thiazol-2-amine is particularly noteworthy due to the presence of a tert-butylphenyl group and a methyl group attached to the thiazole ring. The tert-butylphenyl moiety is known for its ability to modulate biological activity and improve the pharmacokinetic properties of molecules. This structural feature has been shown to enhance the lipophilicity and cell membrane permeability of the compound, making it a promising candidate for drug development.
Recent studies have highlighted the potential of 5-(4-tert-butylphenyl)methyl-1,3-thiazol-2-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound effectively reduced inflammation in both in vitro and in vivo models, suggesting its potential as an anti-inflammatory agent.
In addition to its anti-inflammatory properties, 5-(4-tert-butylphenyl)methyl-1,3-thiazol-2-amine has also shown promise in cancer research. A 2020 study published in Cancer Letters demonstrated that this compound possesses significant antitumor activity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are crucial for preventing tumor growth and metastasis.
The pharmacokinetic profile of 5-(4-tert-butylphenyl)methyl-1,3-thiazol-2-amine has been extensively studied to understand its bioavailability and metabolism. Research indicates that the compound has good oral bioavailability and a favorable half-life, making it suitable for oral administration. Furthermore, it has been shown to have low toxicity in preclinical studies, which is an important consideration for drug development.
The synthetic route for producing 5-(4-tert-butylphenyl)methyl-1,3-thiazol-2-amine has been optimized to ensure high yield and purity. The synthesis typically involves several steps, including the formation of the thiazole ring through a cyclization reaction and subsequent functionalization with the tert-butylphenyl group. These synthetic methods have been refined to minimize side reactions and improve overall efficiency.
In conclusion, 5-(4-tert-butylphenyl)methyl-1,3-thiazol-2-amine (CAS No. 923826-02-2) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.
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